2,6-dimethyl-4H-3,1-benzoxazin-4-one

Overview

Description

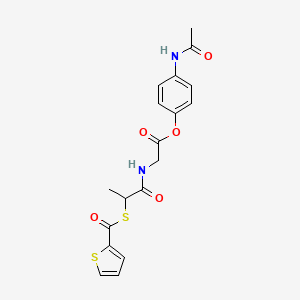

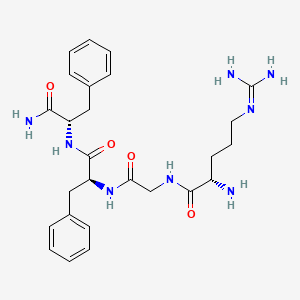

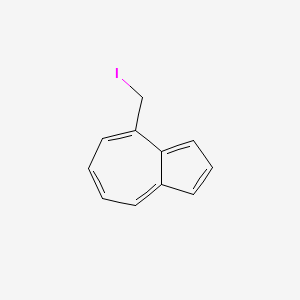

2,6-dimethyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound . It belongs to a significant category of heterocyclic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis

The molecular formula of 2,6-dimethyl-4H-3,1-benzoxazin-4-one is C10H9NO2 . Its molecular weight is 175.18 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .Physical And Chemical Properties Analysis

2,6-dimethyl-4H-3,1-benzoxazin-4-one has a melting point of 125-126℃ and a density of 1.22 . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis Methods

- One-Pot Synthesis : A novel method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been developed. This process involves using the iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent, allowing the synthesis under mild conditions and simple workup, leading to high yields (Shariat, Samsudin, & Zakaria, 2013).

- Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for 2,2′-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives using cyanuric chloride and N,N-dimethylformamide has been designed. This method is notable for its good rate enhancement and excellent yields (Shariat, Samsudin, & Zakaria, 2012).

Structural and Electrochemical Properties

- Crystal Structures and Electrochemical Properties : Research on dihydro-benzoxazine dimer derivatives, which include 2,6-dimethyl-4H-3,1-benzoxazin-4-one, has been conducted to understand their structural features and electrochemical characteristics. This includes studying the effect of various substituents on these properties, revealing insights into the stabilizing power of different substituents (Suetrong et al., 2021).

Biological Activities and Ecological Roles

- Bioactivity and Ecological Role : The bioactivity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, which include 2,6-dimethyl-4H-3,1-benzoxazin-4-one, have been extensively researched. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. They are also considered promising leads for natural herbicide models and pharmaceutical development (Macias et al., 2009).

Safety and Hazards

Future Directions

The proposed method for the synthesis of 2,6-dimethyl-4H-3,1-benzoxazin-4-one, which is a simpler alternative than the published methods, is applicable for the synthesis of other 2-substituted 4H-3,1-benzoxazin-4-one derivatives . This opens up new possibilities for the development of novel compounds with potential medical and industrial applications.

properties

IUPAC Name |

2,6-dimethyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)10(12)13-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITQDZFSOKQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383838 | |

| Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethyl-4H-3,1-benzoxazin-4-one | |

CAS RN |

62175-49-9 | |

| Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1621797.png)

![ethyl 2-[butan-2-yl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate](/img/structure/B1621808.png)